- Preparation of heterocyclic derivatives as antithrombotic agents, World Intellectual Property Organization, , ,
Cas no 930-37-0 (2-(Methoxymethyl)oxirane)

2-(Methoxymethyl)oxirane 化学的及び物理的性質
名前と識別子
-
- Glycidyl Methyl Ether
- 2-(methoxymethyl)oxirane
- Oxirane,2-(methoxymethyl)-
- 1,2-Epoxy-3-methoxypropane
- 3-Methoxypropylene oxide
- Denacol EX 131
- Epiol M
- Glycidol methyl ether
- Methyl glycidyl ether
- NSC 86950
- 2-(Methoxymethyl)oxirane (ACI)
- Oxirane, (methoxymethyl)- (9CI)
- Propane, 1,2-epoxy-3-methoxy- (6CI, 7CI, 8CI)
- (Methoxymethyl)oxirane
- (Rac) glycidyl methyl ether
- (±)-Glycidyl methyl ether
- 2,3-Epoxypropyl methyl ether
- 3-Methoxy-1,2-epoxypropane
- Methyl glycidyl ether 1,2-Epoxy-3-methoxypropane
- UNII-87MK2KA66T
- 87MK2KA66T
- Q27269834
- HSDB 5444
- SY053022
- BRN 0102505
- Propane,2-epoxy-3-methoxy-
- (R)-(-)-2-(Methoxymethyl)oxirane
- STL287735
- EINECS 213-216-7
- 2,3-Epoxypropyl-methyl ether
- GEO-04527
- (S)-(+)-2-(Methoxymethyl)oxirane;(S)-(+)-Methyl glycidyl ether
- MFCD00005140
- 2-methoxymethyl-oxirane
- 930-37-0
- 28325-89-5
- Oxirane, (methoxymethyl)-
- F11173
- AKOS000138368
- DB-054672
- glycidylmethylether
- CCRIS 2630
- EN300-73694
- Propane, 1,2-epoxy-3-methoxy-
- NS00039519
- (+/-)-GLYCIDYL METHYL ETHER
- DTXSID9025613
- NSC86950
- NSC-86950
- DB-054673
- InChI=1/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
- 2-(Methoxymethyl)oxirane #
- Methylglycidyl ether
- AKOS016037121
- LKMJVFRMDSNFRT-UHFFFAOYSA-
- G0203
- Denacol EX-131
- Oxirane, 2-(methoxymethyl)-
- 1,2-EPOXY-3-METHOXYPROPANE [HSDB]
- AI3-52869
- 2-(Methoxymethyl)oxirane
-
- MDL: MFCD00005140
- インチ: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
- InChIKey: LKMJVFRMDSNFRT-UHFFFAOYSA-N
- ほほえんだ: O(CC1CO1)C
計算された属性
- せいみつぶんしりょう: 88.05240
- どういたいしつりょう: 88.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 44.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 21.8Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.9807 g/cm3 (20 ºC)
- ふってん: 110°C
- フラッシュポイント: 8.1±3.4 ºC,
- 屈折率: 1.4048 (589.3 nm 20 ºC)
- ようかいど: 溶出度(78 g/l)(25ºC)、
- PSA: 21.76000
- LogP: 0.03160
- ようかいせい: 未確定
2-(Methoxymethyl)oxirane セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H226-H302-H311-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P403+P235-P405-P501
- 危険物輸送番号:UN 3271
- 危険カテゴリコード: 10
- セキュリティの説明: 16
- RTECS番号:TZ3530000
- リスク用語:R10
- セキュリティ用語:3.1
- 危険レベル:3.1
- 包装グループ:III
- 包装等級:II
2-(Methoxymethyl)oxirane 税関データ
- 税関コード:2910900090
- 税関データ:
中国税関コード:
2910900090概要:
ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-(Methoxymethyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21662-100g |
2-(Methoxymethyl)oxirane |
930-37-0 | 97% | 100g |
¥2229 | 2023-09-15 | |
Enamine | EN300-73694-2.5g |
2-(methoxymethyl)oxirane |
930-37-0 | 95% | 2.5g |
$43.0 | 2023-02-12 | |
TRC | M329904-1g |
2-(Methoxymethyl)oxirane |
930-37-0 | 1g |
$ 63.00 | 2023-09-07 | ||
TRC | M329904-5g |
2-(Methoxymethyl)oxirane |
930-37-0 | 5g |
$ 92.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-5ml |
2-(Methoxymethyl)oxirane |
930-37-0 | >85.0%(GC) | 5ml |
¥292.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-25ML |
2-(Methoxymethyl)oxirane |
930-37-0 | >85.0%(GC) | 25ml |
¥1006.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61325-5ml |
Glycidyl Methyl Ether |
930-37-0 | >85.0%(GC) | 5ml |
¥238.0 | 2023-09-05 | |
Enamine | EN300-73694-0.1g |
2-(methoxymethyl)oxirane |
930-37-0 | 95% | 0.1g |
$19.0 | 2023-02-12 | |
Apollo Scientific | OR947696-1g |
2-(Methoxymethyl)oxirane |
930-37-0 | 90% | 1g |
£15.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QJ623-1ml |
2-(Methoxymethyl)oxirane |
930-37-0 | 85.0%(GC) | 1ml |
¥139.0 | 2022-06-10 |
2-(Methoxymethyl)oxirane 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Synthesis and β-adrenergic blocking activity of new aliphatic oxime ethersJournal of Medicinal Chemistry, 1980, 23(6), 620-4,
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
- Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible MaterialsBiomacromolecules, 2022, 23(6), 2219-2235,
ごうせいかいろ 7
- Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groupsJournal of the Chemical Society, 1980, (22), 1053-4,
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
- Preparation of nifuratel related substance A, China, , ,
ごうせいかいろ 11
- Preparation of nifuratel related substance A hydrochloride, China, , ,
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
1.2 Reagents: Hydrochloric acid Solvents: Water
- Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl DiethersACS Sustainable Chemistry & Engineering, 2019, 7(15), 13004-13014,
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
- Preparation of tricyclic spiro compounds and cholesterol biosynthesis inhibitors containing them as the active ingredient, World Intellectual Property Organization, , ,
ごうせいかいろ 19
ごうせいかいろ 20
2-(Methoxymethyl)oxirane Raw materials
2-(Methoxymethyl)oxirane Preparation Products
2-(Methoxymethyl)oxirane 関連文献
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1. 104. The mechanism of epoxide reactions. Part VII. The reactions of 1,2-epoxybutane, 3,4-epoxybut-1-ene, 1,2-epoxy-3-chloropropane, and 1,2-epoxy-3-methoxypropane with chloride ion in water under neutral and acidic conditionsJ. K. Addy,R. E. Parker J. Chem. Soc. 1965 644
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Hyejin Kim,Sung Ho Choi,Duseong Ahn,Yoseph Kim,Ji Yeon Ryu,Junseong Lee,Youngjo Kim RSC Adv. 2016 6 97800
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Valentin Puchelle,Haiqin Du,Nicolas Illy,Philippe Guégan Polym. Chem. 2020 11 3585
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Silke Heinen,Simon Rackow,Jose Luis Cuellar-Camacho,Ievgen S. Donskyi,Wolfgang E. S. Unger,Marie Weinhart J. Mater. Chem. B 2018 6 1489
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Shintaro Nakagawa,Naoko Yoshie Polym. Chem. 2022 13 2074
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6. Poly(carbonate) copolymers with a tailored number of hydroxyl groups from glycidyl ethers and CO2Jeannette Hilf,Andrew Phillips,Holger Frey Polym. Chem. 2014 5 814
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7. Microporous organic networks bearing metal-salen species for mild CO2 fixation to cyclic carbonatesJiseul Chun,Sungah Kang,Narae Kang,Sang Moon Lee,Hae Jin Kim,Seung Uk Son J. Mater. Chem. A 2013 1 5517
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Arnab Dawn,Norifumi Fujita,Shuichi Haraguchi,Kazuki Sada,Shun-ichi Tamaru,Seiji Shinkai Org. Biomol. Chem. 2009 7 4378
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Franco Egidi,Tommaso Giovannini,Gianluca Del Frate,Paul M. Lemler,Patrick H. Vaccaro,Chiara Cappelli Phys. Chem. Chem. Phys. 2019 21 3644
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R. C. Ferrier,J. Imbrogno,C. G. Rodriguez,M. Chwatko,P. W. Meyer,N. A. Lynd Polym. Chem. 2017 8 4503
2-(Methoxymethyl)oxiraneに関する追加情報
2-(Methoxymethyl)oxirane: A Comprehensive Overview
2-(Methoxymethyl)oxirane, also known by its CAS number 930-37-0, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, which belongs to the class of epoxides, is characterized by its unique structure and diverse applications. In recent years, advancements in synthetic methodologies and its utilization in various fields have further highlighted its importance in modern chemistry.
The molecular structure of 2-(methoxymethyl)oxirane consists of an epoxide ring (a three-membered cyclic ether) with a methoxy group attached to a methyl substituent. This configuration imparts the compound with reactivity that is highly desirable in numerous chemical reactions. The epoxide group, in particular, is known for its ability to undergo ring-opening reactions under various conditions, making it a valuable intermediate in organic synthesis.
Recent studies have explored the potential of 2-(methoxymethyl)oxirane in the development of advanced materials. For instance, researchers have investigated its role as a building block for synthesizing biodegradable polymers. These polymers, which are derived from renewable resources, have shown promise in applications such as packaging materials and biomedical devices. The ability of 2-(methoxymethyl)oxirane to participate in polymerization reactions without generating harmful byproducts aligns with the growing demand for sustainable and eco-friendly materials.
In addition to its role in polymer chemistry, 2-(methoxymethyl)oxirane has also been utilized in the synthesis of pharmaceutical intermediates. Its reactivity and selectivity make it an ideal candidate for constructing complex molecular frameworks. Recent breakthroughs in asymmetric catalysis have further enhanced its utility, enabling the production of enantiomerically pure compounds that are critical for drug development.
The synthesis of 2-(methoxymethyl)oxirane has been optimized through innovative approaches. Traditional methods often involve the reaction of epichlorohydrin with methanol under alkaline conditions. However, recent advancements have introduced more efficient catalysts and reaction conditions, significantly improving yields and reducing production costs. These improvements have made 2-(methoxymethyl)oxirane more accessible for large-scale industrial applications.
From an environmental perspective, the production and use of 2-(methoxymethyl)oxirane are considered relatively safe when proper handling procedures are followed. Its low toxicity profile and biodegradability make it a preferable choice over some traditional chemical intermediates. Nonetheless, as with any chemical compound, adherence to safety guidelines is essential to minimize risks associated with exposure or improper disposal.
Looking ahead, ongoing research continues to uncover new applications for 2-(methoxymethyl)oxirane. Its potential in green chemistry initiatives, particularly in the development of bio-based plastics and adhesives, is a focal point for many scientists. Furthermore, collaborations between academia and industry are expected to drive innovation and expand the commercial viability of this compound.
In conclusion, 2-(methoxymethyl)oxirane (CAS No: 930-37-0) stands as a testament to the ingenuity of modern chemistry. Its unique properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in shaping future chemical innovations. As research progresses, the full extent of its potential will undoubtedly continue to unfold.
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